Orfamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

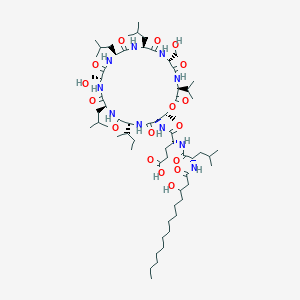

Orfamide A is a cyclic lipodepsipeptide produced by non-ribosomal peptide synthetases in various Pseudomonas species . This group includes orfamides B, C, D, E, F, G, H, J, K, L, and M . This compound was first extracted from Pseudomonas protegens Pf-5 using a combination of genomic analysis and isotope-guided fractionation . The compound has a molecular formula of C₆₄H₁₁₄N₁₀O₁₇ and a molecular weight of 1295.67 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of Orfamide A involves the use of an amino acid ester building block and solid-phase peptide synthesis (SPPS) protocol adaptation . The synthesis format allows for the production of a focused library of target compounds in high yield and purity . The structural correction of this compound was confirmed by biological activity comparison in Chlamydomonas reinhardtii .

Industrial Production Methods: this compound is produced by Pseudomonas species through non-ribosomal peptide synthetases . The production involves the biosynthesis of cyclic lipodepsipeptides, which act as biosurfactants, antimicrobials, or biocontrol agents .

Analyse Des Réactions Chimiques

Types of Reactions: Orfamide A undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The synthesis of this compound involves the use of reagents such as trifluoroacetic acid (TFA) for the cleavage of protecting groups . The reaction conditions typically include solid-phase peptide synthesis protocols and the use of specific amino acid ester building blocks .

Major Products Formed: The major product formed from the synthesis of this compound is the cyclic lipodepsipeptide itself, which has been confirmed through spectral and LC-HRMS data .

Applications De Recherche Scientifique

Orfamide A has a wide range of scientific research applications:

Mécanisme D'action

Orfamide A exerts its effects by triggering a calcium signal in target organisms . The compound interacts with calcium channels of the transient receptor potential (TRP) type, including TRP5, TRP11, TRP15, and TRP22 . This interaction leads to an increase in cytosolic calcium levels, causing rapid deflagellation of algal cells . The N-terminal amino acids and the terminal fatty acid tail of this compound are crucial for its activity .

Comparaison Avec Des Composés Similaires

. Similar compounds include:

Orfamide B: Differs from Orfamide A by a substitution of valine for D-allo isoleucine at the fourth position on the peptide chain.

Orfamide C: Differs from this compound by the presence of a different amino acid sequence.

This compound is unique due to its specific configuration and the presence of a 3R-hydroxy fatty acid tail . This configuration is important for its bioactivity and interaction with calcium channels .

Propriétés

Formule moléculaire |

C64H114N10O17 |

|---|---|

Poids moléculaire |

1295.6 g/mol |

Nom IUPAC |

(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25R)-21-butan-2-yl-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40?,41-,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1 |

Clé InChI |

AFOLBAYDTRBYBA-MAUDZENVSA-N |

SMILES isomérique |

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.